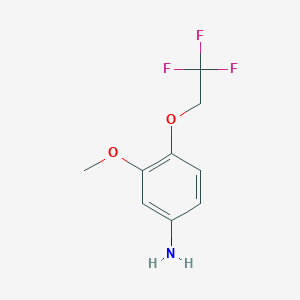

3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-14-8-4-6(13)2-3-7(8)15-5-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCPTHMZFLMFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901246616 | |

| Record name | 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245823-98-6 | |

| Record name | 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Methoxy 4 2,2,2 Trifluoroethoxy Aniline

Retrosynthetic Analysis and Key Precursor Identification

A logical retrosynthetic analysis of the target molecule, 3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline, suggests a strategic disconnection of the C-N bond of the aniline (B41778). This functional group interconversion (FGI) points to a nitroaromatic compound as a key intermediate. This approach is advantageous as the nitro group can be readily reduced to an amine in the final step of the synthesis.

Further disconnection of the ether bond (C-O) in the resulting nitroaromatic precursor, 1-methoxy-4-(2,2,2-trifluoroethoxy)-2-nitrobenzene, reveals two principal starting materials: a phenolic compound and a trifluoroethylating agent. The most strategically sound phenolic precursor is 4-hydroxy-2-methoxy-1-nitrobenzene, commonly known as 4-nitroguaiacol. This commercially available starting material possesses the desired arrangement of the methoxy (B1213986) and nitro groups relative to the hydroxyl functionality where the trifluoroethoxy moiety is to be introduced.

Therefore, the primary synthetic strategy involves the etherification of 4-nitroguaiacol followed by the reduction of the nitro group to yield the target aniline.

Introduction of the 2,2,2-Trifluoroethoxy Moiety

The formation of the aryl ether bond to introduce the 2,2,2-trifluoroethoxy group is a critical step in the synthesis. This can be achieved through several established etherification methods.

The most common method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-nitroguaiacol with a suitable base to form a phenoxide ion, which then acts as a nucleophile. This phenoxide subsequently displaces a leaving group from a 2,2,2-trifluoroethyl electrophile in an SN2 reaction.

A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is typically used to ensure complete deprotonation of the phenol (B47542). The choice of the trifluoroethylating agent is also crucial. While 2,2,2-trifluoroethyl halides could be used, reagents with better leaving groups, such as 2,2,2-trifluoroethyl tosylate or mesylate, often provide higher yields and cleaner reactions.

| Reaction | Substrates | Reagents | Typical Conditions |

| Williamson Ether Synthesis | 4-Nitroguaiacol, 2,2,2-Trifluoroethyl tosylate | K₂CO₃, NaI (cat.) | DMF, 80-100 °C |

| Williamson Ether Synthesis | 4-Nitroguaiacol, 2,2,2-Trifluoroethyl bromide | NaH | THF, reflux |

An alternative approach is the Mitsunobu reaction, which allows for the direct coupling of 2,2,2-trifluoroethanol (B45653) with 4-nitroguaiacol. This reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction proceeds under mild conditions and is known for its high efficiency in forming C-O bonds.

| Reaction | Substrates | Reagents | Typical Conditions |

| Mitsunobu Reaction | 4-Nitroguaiacol, 2,2,2-Trifluoroethanol | PPh₃, DEAD | THF, 0 °C to r.t. |

An alternative, though less direct, strategy would involve starting with a pre-formed trifluoroethoxy-substituted phenol and subsequently introducing the methoxy and nitro groups. For instance, one could envision the synthesis commencing from 4-(2,2,2-trifluoroethoxy)phenol. This intermediate could then be subjected to methoxylation and nitration. However, controlling the regioselectivity of these subsequent electrophilic aromatic substitution reactions can be challenging, making the previously described route starting from 4-nitroguaiacol generally more efficient and predictable.

Formation of the Aniline Functionality

The final key transformation in the synthesis is the conversion of the nitro group of the intermediate, 1-methoxy-4-(2,2,2-trifluoroethoxy)-2-nitrobenzene, into the aniline functionality.

The reduction of aromatic nitro compounds is a well-established and highly efficient reaction. Several methods are available, with catalytic hydrogenation being one of the most common and cleanest. rsc.org This process typically involves treating the nitroaromatic precursor with hydrogen gas in the presence of a metal catalyst. rsc.org Palladium on carbon (Pd/C) is a widely used catalyst for this transformation, often providing high yields of the corresponding aniline under relatively mild conditions. commonorganicchemistry.com

| Method | Reducing Agent/Catalyst | Solvent | Typical Conditions |

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Ethanol (B145695) or Methanol | Room Temperature |

| Catalytic Hydrogenation | H₂, Raney Nickel | Methanol | Room Temperature |

Alternatively, metal-acid systems can be employed for the reduction. A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). doubtnut.comvedantu.com The reaction between the metal and the acid generates hydrogen in situ, which then reduces the nitro group. Tin(II) chloride (SnCl₂) in a solvent like ethanol is another effective reagent for this purpose, offering a milder alternative to metal-acid systems. jst.go.jp

| Method | Reducing Agent | Solvent/Acid | Typical Conditions |

| Metal/Acid Reduction | Iron powder | Ethanol/Acetic Acid | Reflux |

| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol | Reflux |

While the reduction of a nitro precursor is the most direct route, other methods for introducing an amino group onto an aromatic ring can be considered, although they may be less practical for this specific target molecule.

Nucleophilic Aromatic Substitution (SNAr): This reaction typically requires an aromatic ring that is activated by at least one strong electron-withdrawing group and possesses a good leaving group (such as a halide). The benzene (B151609) ring in a potential precursor for this compound is electron-rich due to the two alkoxy substituents, making it generally unreactive towards nucleophilic attack. Therefore, SNAr is not a synthetically viable approach for this target.

Gabriel Synthesis: The Gabriel synthesis is primarily used for the preparation of primary amines from alkyl halides. wikipedia.org It is generally not applicable to the synthesis of aryl amines because aryl halides are unreactive towards the SN2 reaction with the phthalimide (B116566) anion. byjus.com

Sandmeyer Reaction: The Sandmeyer reaction is a powerful method for introducing a variety of functional groups onto an aromatic ring, but it starts from a pre-existing aniline. ucla.eduwikipedia.org The process involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) salt to introduce a nucleophile. wikipedia.org This method could be used to synthesize derivatives of the target molecule but does not offer a direct route to the aniline itself from a non-amine precursor.

Incorporation of the Methoxy Group

A primary and well-established method for incorporating a methoxy group onto an aromatic ring is the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, typically formed by deprotonating a phenol with a suitable base. masterorganicchemistry.com

In a plausible synthetic route to this compound, the methoxy group is introduced by methylating the corresponding phenolic precursor, 3-Hydroxy-4-(2,2,2-trifluoroethoxy)aniline, or more likely, a nitro-substituted intermediate such as 3-hydroxy-4-(2,2,2-trifluoroethoxy)nitrobenzene to avoid side reactions with the amino group. The reaction proceeds via an SN2 mechanism where the phenoxide ion attacks the methylating agent. wikipedia.orgyoutube.com

Common methylating agents for this transformation include iodomethane (B122720) (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The choice of base is critical for the complete deprotonation of the phenolic hydroxyl group to form the reactive phenoxide. Strong bases such as sodium hydride (NaH) are often used, though weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents. byjus.com

The general conditions for this methylation step are summarized in the table below.

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Methylating Agent | Iodomethane (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) | Provides the methyl group for ether formation. |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonates the phenol to form the nucleophilic phenoxide ion. |

| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | Polar aprotic solvents facilitate the SN2 reaction. byjus.com |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. byjus.com |

Regioselective Synthesis and Isomer Control

Achieving the correct 1,3,4-substitution pattern of this compound is the central challenge of its synthesis. The final arrangement of substituents is dictated by the choice of starting material and the order of synthetic steps, which leverages the directing effects of the functional groups already present on the aromatic ring.

The nitro group (—NO₂) is a strong deactivating group and directs incoming electrophiles to the meta position. Conversely, hydroxyl (—OH) and alkoxy (—OR) groups are activating and direct incoming electrophiles to the ortho and para positions. youtube.com The amino group is also a strong ortho, para-director. These principles guide the synthetic strategy.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

A highly effective strategy begins with a precursor where the relative positions of key groups are already established. For instance, starting with 4-fluoro-2-nitrophenol.

Trifluoroethoxylation: The phenolic hydroxyl is first etherified with a 2,2,2-trifluoroethylating agent.

Methoxylation via SNAr: The resulting 1-fluoro-4-(2,2,2-trifluoroethoxy)-2-nitrobenzene is then subjected to nucleophilic aromatic substitution. The strongly electron-withdrawing nitro group activates the ortho and para positions for nucleophilic attack. mdpi.comstackexchange.com Treatment with sodium methoxide (B1231860) allows for the displacement of the fluoride (B91410) atom to install the methoxy group at the C-3 position.

Nitro Group Reduction: The final step is the reduction of the nitro group to an amine, typically accomplished via catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C). researchgate.net

Strategy 2: Building from a Methoxy Precursor

An alternative route could start from 3-methoxyphenol (B1666288).

Nitration: Electrophilic nitration of 3-methoxyphenol would be directed by the hydroxyl and methoxy groups. The major products would be 4-nitro- and 6-nitro-3-methoxyphenol, which would need to be separated.

Trifluoroethoxylation: The desired 4-nitro-3-methoxyphenol isomer is then subjected to a Williamson ether synthesis with a 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate) to form 1-methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzene.

Nitro Group Reduction: The final aniline is obtained by the reduction of the nitro group.

Isomer control in these pathways is critical. In the first strategy, the initial placement of the nitro and fluoro groups locks in the regiochemistry. In the second, the challenge lies in controlling the initial nitration step and separating the resulting isomers.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers a range of advanced techniques to improve the efficiency, selectivity, and environmental profile of complex syntheses like that of this compound.

Catalysis plays a pivotal role in several key transformations.

Catalytic Hydrogenation: The reduction of the nitro intermediate to the final aniline product is most commonly and cleanly achieved through catalytic hydrogenation. This method uses molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a standard choice, but other catalysts like platinum(IV) oxide or Raney nickel can also be employed. This approach is highly efficient and avoids the use of stoichiometric reducing agents that generate significant waste. bohrium.comacs.org

Buchwald-Hartwig Amination: As an alternative to the nitro-reduction pathway, the amino group can be installed directly using the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction would involve reacting an aryl halide or triflate, such as 1-bromo-3-methoxy-4-(2,2,2-trifluoroethoxy)benzene, with an ammonia (B1221849) equivalent. acsgcipr.org This method is valued for its broad functional group tolerance and ability to form C-N bonds under relatively mild conditions. The efficacy of the reaction is highly dependent on the choice of palladium precursor and, crucially, the phosphine ligand. beilstein-journals.orgyoutube.com

Table 2: Catalytic Systems for Key Synthetic Steps

| Reaction | Catalyst System | Typical Conditions |

|---|---|---|

| Nitro Reduction | Pd/C, PtO₂, Raney Ni | H₂ gas, Methanol or Ethanol solvent, Room temperature |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, BINAP) | Base (e.g., KOt-Bu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), 80-110 °C beilstein-journals.org |

The yield and purity of the final product are highly sensitive to reaction conditions. For nucleophilic substitution reactions (both Williamson and SNAr), polar aprotic solvents like DMF, DMSO, and THF are generally preferred as they effectively solvate cations while leaving the nucleophile relatively free and reactive. byjus.comresearchgate.net

Temperature control is essential. While higher temperatures can increase reaction rates, they can also lead to undesired side reactions. For instance, in the Williamson ether synthesis, elimination can compete with substitution, especially if secondary alkyl halides are used. wikipedia.org For catalytic reactions, parameter optimization is even more complex. The choice of solvent, base, temperature, and catalyst/ligand loading must be carefully screened to maximize yield and turnover number while minimizing catalyst deactivation and side product formation. beilstein-journals.org

Table 3: Optimization of Reaction Parameters

| Reaction Type | Parameter | Considerations for Optimization |

|---|---|---|

| Williamson Ether Synthesis | Base | Stronger bases (NaH) ensure complete deprotonation but require inert atmosphere; weaker bases (K₂CO₃) are easier to handle but may require higher temperatures. |

| Solvent | Polar aprotic solvents (DMF, DMSO) generally give faster rates than polar protic solvents. masterorganicchemistry.com | |

| SNAr | Temperature/Pressure | Increasing temperature and pressure can significantly enhance the reaction rate, especially for less activated substrates. researchgate.net |

| Leaving Group | Fluorine is an excellent leaving group for SNAr due to its high electronegativity, which strongly activates the attached carbon for nucleophilic attack. mdpi.com | |

| Buchwald-Hartwig Amination | Ligand | Bulky, electron-rich phosphine ligands are often required to promote both oxidative addition and reductive elimination steps and prevent side reactions like beta-hydride elimination. youtube.com |

| Base | The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) can influence the reaction rate and substrate scope. |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov This approach offers significant advantages in terms of atom economy, reduced step count, and operational simplicity. rsc.orgnih.gov

While no specific multicomponent reaction for the direct synthesis of this compound has been reported, it is conceivable to design such a strategy to construct the substituted aniline core from acyclic precursors. For example, methods have been developed for the three-component synthesis of meta-substituted anilines from 1,3-diketones, amines, and acetone (B3395972). rsc.orgbeilstein-journals.org A hypothetical MCR could involve the reaction of a suitably functionalized 1,3-dicarbonyl compound, an amine, and a third component that builds the substituted aromatic ring in a single pot, potentially under catalytic conditions. rsc.org Such an approach would represent a highly convergent and innovative strategy for accessing this and other polysubstituted anilines.

Chemical Reactivity and Transformation Pathways of 3 Methoxy 4 2,2,2 Trifluoroethoxy Aniline

Reactions Involving the Aromatic Amine Functional Group

The primary aromatic amine group in 3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline is a key center of reactivity, acting as a potent nucleophile in numerous reactions. This allows for the straightforward synthesis of a variety of derivatives, including amides, sulfonamides, ureas, and thioureas.

Acylation, Amidation, and Sulfonamidation Reactions

The nitrogen atom of the aniline (B41778) is nucleophilic and readily attacks acylating and sulfonylating agents. Acylation and amidation are typically achieved by reacting the aniline with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. These reactions convert the primary amine into a more complex amide derivative.

A documented example of such a transformation is the reaction of this compound with 2-chloro-5-nitropyridine. This reaction proceeds via a nucleophilic aromatic substitution, where the aniline displaces the chlorine atom on the pyridine (B92270) ring, to form N-(3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl)-5-nitropyridin-2-amine. This transformation is a key step in the synthesis of certain heterocyclic compounds.

Similarly, sulfonamidation occurs when the aniline is treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction yields the corresponding sulfonamide. While this is a general reaction for anilines, specific examples for this compound are less commonly detailed in readily available literature.

Table 1: Representative Amidation Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The synthesis of urea and thiourea derivatives is a common and important transformation for primary amines. nih.gov These derivatives are often synthesized through the addition of the amine to an isocyanate or isothiocyanate, respectively. beilstein-journals.orgorganic-chemistry.orgrsc.org This reaction is highly efficient and is a cornerstone in the synthesis of many biologically active molecules, including pharmaceuticals and pesticides. nih.gov

A significant application of this compound is in the production of the insecticide Noviflumuron. In a key synthetic step, the aniline is reacted with 2,6-difluorobenzoyl isocyanate. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, yielding N-((2,6-difluorobenzoyl)carbamoyl)-3-methoxy-4-(2,2,2-trifluoroethoxy)aniline, a complex urea derivative. This reaction is typically performed in an inert solvent like xylene.

Table 2: Synthesis of a Urea Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|

Reductive Amination Processes with Carbonyl Compounds

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds, converting a primary amine into a secondary or tertiary amine. mdpi.com The process typically involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.

For this compound, this reaction would proceed by initial condensation with an aldehyde or ketone under weakly acidic conditions to form an imine. Subsequent reduction of this imine would yield a secondary amine. For example, reaction with acetone (B3395972) followed by reduction would yield the N-isopropyl derivative. Despite the broad utility of this reaction, specific documented examples utilizing this compound as the starting amine are not prominently featured in scientific literature. The reaction, however, is expected to proceed based on the established reactivity of anilines.

Diazotization and Subsequent Coupling Reactions

Aromatic primary amines undergo diazotization upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻). Aryl diazonium salts are versatile synthetic intermediates.

The diazonium salt derived from this compound could be used in various subsequent reactions. For instance, in Sandmeyer reactions, the diazonium group can be replaced by a range of nucleophiles, including halides (-Cl, -Br) or cyanide (-CN), using copper(I) salts as catalysts. Alternatively, in azo coupling reactions, the diazonium salt acts as an electrophile and reacts with activated aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds. While this represents a fundamental reaction pathway for anilines, specific examples detailing the diazotization of this compound and its subsequent coupling are not extensively documented.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is considered "electron-rich" and is activated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-donating effects of the amino group and, to a lesser extent, the two alkoxy groups (-OCH₃ and -OCH₂CF₃). These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Halogenation (e.g., Bromination)

Halogenation is a classic example of electrophilic aromatic substitution. beilstein-journals.org Due to the high activation of the ring by the amino and alkoxy groups, direct halogenation of anilines can be vigorous and sometimes difficult to control, often leading to poly-substituted products. organic-chemistry.org The substituents on this compound direct incoming electrophiles to the positions ortho to the powerful amino group (positions 2 and 6).

While direct bromination of the parent aniline is not detailed in the available literature, the bromination of its urea derivative, N-((2,6-difluorobenzoyl)carbamoyl)-3-methoxy-4-(2,2,2-trifluoroethoxy)aniline, provides insight into the regioselectivity of this ring system. In the synthesis of Noviflumuron, this urea derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile. The bromine atom is introduced at the position ortho to the activating urea linkage and meta to the two alkoxy groups. This specific regioselectivity highlights the powerful directing effect of the N-acyl group in this context.

Table 3: Representative Bromination Reaction on a Derivative

| Substrate | Brominating Agent | Product | Solvent |

|---|

Nitration and Sulfonation

Electrophilic aromatic substitution reactions like nitration and sulfonation are heavily influenced by the directing effects of the substituents on the aniline ring. The amino group is the most powerful activating and directing group, followed by the methoxy (B1213986) and then the trifluoroethoxy group.

Nitration: The nitration of anilines typically requires protection of the amino group, for instance by acetylation to form an amide, to prevent oxidation by the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) and to moderate the reactivity. google.com Following protection, the acetyl group can be removed by hydrolysis.

The directing effects of the substituents on the aromatic ring of this compound would guide the incoming nitro group (-NO2). The powerful ortho, para-directing amino group (or its acetylated form) and the ortho, para-directing ether groups will determine the regioselectivity. The position para to the amino group is occupied. Therefore, substitution is expected at the positions ortho to the amino group (C2 and C6).

Position C2: This position is ortho to the amino group and ortho to the methoxy group, but it is sterically hindered.

Position C5: This position is ortho to the trifluoroethoxy group and meta to the amino group.

Position C6: This position is ortho to the amino group and meta to both the methoxy and trifluoroethoxy groups.

Given the strong directing effect of the amino group, nitration is most likely to occur at the C6 position. Nitration at C2 is also possible but may be less favored due to steric hindrance.

Sulfonation: Aromatic sulfonation is a reversible reaction that introduces a sulfonic acid (-SO3H) group onto the aromatic ring, typically using concentrated sulfuric acid or oleum. wikipedia.org Similar to nitration, the position of sulfonation is dictated by the existing substituents. The amino group's strong ortho, para-directing influence would again be the dominant factor. Due to the reversibility of the reaction, thermodynamic and kinetic products can differ. wikipedia.org Under typical conditions, the sulfonic acid group would be directed to the sterically less hindered position ortho to the amine, which is the C6 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table is based on established principles of electrophilic aromatic substitution, as direct experimental data for this specific compound is not readily available in the cited literature.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|

| Nitration | 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | 6-Nitro-3-methoxy-4-(2,2,2-trifluoroethoxy)aniline | The amino group is the strongest ortho, para-director. The para position is blocked. The C6 position is sterically more accessible than the C2 position. | | Sulfonation | H₂SO₄ (conc.) or SO₃ | 6-Amino-2-methoxy-3-(2,2,2-trifluoroethoxy)benzenesulfonic acid | The amino group directs ortho. The C6 position is favored due to lower steric hindrance compared to C2. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The primary amine functionality of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. wikipedia.org This reaction forms a new carbon-nitrogen bond by coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org

In this context, this compound serves as the amine component, reacting with various aryl or heteroaryl halides (Ar-X, where X = Cl, Br, I) or triflates (Ar-OTf) to yield the corresponding diarylamine products. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. beilstein-journals.org The electron-rich nature of the aniline, due to the methoxy and trifluoroethoxy groups, facilitates the reaction.

Commonly used catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) in combination with sterically hindered and electron-rich phosphine ligands like X-Phos or BINAP. beilstein-journals.org Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) are often required, especially for less reactive aryl chlorides. beilstein-journals.org

Table 2: Representative Buchwald-Hartwig Amination Conditions This table outlines typical conditions for the Buchwald-Hartwig amination based on general literature, which are applicable to the target compound. beilstein-journals.orgsigmaaldrich.com

| Component | Examples | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | X-Phos, S-Phos, RuPhos, BINAP | Stabilizes the palladium catalyst and facilitates the catalytic cycle |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Amine deprotonation and halide abstraction |

| Aryl Halide/Triflate | Aryl bromides, aryl chlorides, aryl triflates | Electrophilic coupling partner |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

| Temperature | Room temperature to >100 °C | To achieve a reasonable reaction rate |

Oxidative and Reductive Transformations of the Compound

The presence of a primary aromatic amine group makes the compound susceptible to both oxidation and reduction reactions, primarily centered on the amine functionality.

Oxidative Transformations: Primary aromatic amines can be oxidized by a variety of reagents to yield different products depending on the reaction conditions.

Mild Oxidation: Mild oxidizing agents can lead to the formation of dimeric products like azoxy, azo, and hydrazo compounds.

Strong Oxidation: Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or potassium permanganate, can oxidize the amine to the corresponding nitroso or nitro compound. However, these reactions can be difficult to control and may lead to ring-opening or polymerization, resulting in the formation of complex, often colored, mixtures.

Oxidative Coupling: Similar to other phenolic ethers, oxidative coupling is a possibility. For instance, related vanyl (3-methoxy-4-hydroxyphenyl) compounds undergo oxidative dimerization with oxidants like potassium ferricyanide (B76249) to form biphenyl (B1667301) derivatives. scispace.com A similar transformation could potentially occur with this compound under specific oxidative conditions.

Reductive Transformations:

Reduction of the Aromatic Ring: The aromatic ring of an aniline is generally resistant to reduction. Catalytic hydrogenation under harsh conditions (high pressure and temperature) with catalysts like rhodium or ruthenium might reduce the benzene ring to a cyclohexyl ring.

Transformation of the Amino Group: The most common "reductive" transformation involving the amino group is its removal via diazotization followed by a reduction step. The amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO2 and a strong acid). The resulting diazonium group can then be replaced by a hydrogen atom using a reducing agent like hypophosphorous acid (H3PO2), effectively removing the amino group from the ring. This two-step sequence provides a pathway to 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene.

Application As an Intermediate and Building Block in Complex Organic Synthesis

Precursor for Diverse Heterocyclic Systems

The chemical reactivity of the aniline (B41778) core allows for its transformation into various heterocyclic frameworks. The amino group can be diazotized, acylated, alkylated, or serve as a nucleophile in condensation and cyclization reactions, paving the way for the synthesis of quinolines, benzotriazoles, benzimidazoles, and other important scaffolds.

Quinoline (B57606) Analogues: The quinoline skeleton is a prominent feature in numerous natural products and pharmacologically active compounds. nih.gov Several classical methods, such as the Skraup, Doebner-von Miller, and Combes syntheses, utilize anilines as key starting materials. iipseries.orgjptcp.com In a typical Skraup synthesis, an aniline is heated with glycerol, a strong acid, and an oxidizing agent to yield the corresponding quinoline. iipseries.org By employing 3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline, this reaction would lead to the formation of 6-methoxy-7-(2,2,2-trifluoroethoxy)quinoline.

More modern approaches, such as the electrophilic cyclization of N-(2-alkynyl)anilines, provide a route to highly substituted quinolines under mild conditions. nih.gov This process would involve the initial N-alkynylation of this compound, followed by a 6-endo-dig cyclization promoted by an electrophile like iodine monochloride or bromine, yielding functionalized quinoline derivatives. nih.gov

Benzotriazole Analogues: Benzotriazoles are recognized for their utility as synthetic auxiliaries and their presence in biologically active molecules. researchgate.netgsconlinepress.com The standard synthesis of benzotriazoles involves the diazotization of an ortho-phenylenediamine. researchgate.net To utilize this compound as a precursor, it must first be converted into the corresponding 1,2-diamine derivative. This can be achieved through a nitration reaction directed ortho to the amine, followed by reduction of the nitro group. The resulting 4-Methoxy-5-(2,2,2-trifluoroethoxy)benzene-1,2-diamine can then be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to induce cyclization and form the target benzotriazole. researchgate.net

| Precursor Compound | Target Heterocycle | Key Transformation(s) |

| This compound | 6-Methoxy-7-(2,2,2-trifluoroethoxy)quinoline | Skraup Synthesis (condensation with glycerol) |

| This compound | Substituted 3-Haloquinolines | N-alkynylation followed by electrophilic cyclization |

| This compound | 6-Methoxy-5-(2,2,2-trifluoroethoxy)-1H-benzotriazole | Nitration, reduction to diamine, diazotization |

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov The most common synthetic route involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent, such as an aldehyde or orthoester. researchgate.netresearchgate.net

Similar to the synthesis of benzotriazoles, the initial step requires the conversion of this compound into 4-Methoxy-5-(2,2,2-trifluoroethoxy)benzene-1,2-diamine. This diamine can then be reacted with a variety of reagents to form the imidazole (B134444) ring. For example, condensation with formic acid would yield 5-Methoxy-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole. The use of other aldehydes or carboxylic acids allows for the introduction of various substituents at the 2-position of the benzimidazole core, providing a library of diverse derivatives. ijpsm.com

| Diamine Precursor | Reagent | Resulting Benzimidazole Derivative |

| 4-Methoxy-5-(2,2,2-trifluoroethoxy)benzene-1,2-diamine | Formic Acid | 5-Methoxy-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole |

| 4-Methoxy-5-(2,2,2-trifluoroethoxy)benzene-1,2-diamine | Acetic Acid | 2-Methyl-5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole |

| 4-Methoxy-5-(2,2,2-trifluoroethoxy)benzene-1,2-diamine | Benzaldehyde | 2-Phenyl-5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole |

Isoxazoles and pyrazolines are five-membered heterocycles that exhibit a wide range of biological activities. scispace.com A prevalent synthetic strategy for both scaffolds involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones. nih.govresearchgate.net These chalcone (B49325) intermediates are typically prepared via a Claisen-Schmidt condensation between an aryl ketone and an aryl aldehyde.

To incorporate the 3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl moiety, the parent aniline can be converted into either the requisite aryl ketone or aryl aldehyde. For instance, conversion of the aniline to 3-methoxy-4-(2,2,2-trifluoroethoxy)acetophenone can be achieved through diazotization followed by a reaction sequence to install the acetyl group. This ketone can then be condensed with various aryl aldehydes to produce a series of chalcones.

Pyrazoline Synthesis: Treatment of these chalcones with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) leads to the formation of 5-aryl-3-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydro-1H-pyrazoles. scispace.com

Isoxazole Synthesis: Alternatively, reacting the chalcones with hydroxylamine (B1172632) hydrochloride results in the corresponding 5-aryl-3-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]isoxazoles. scispace.comnih.gov

Oxadiazoles are important heterocyclic compounds with applications in medicinal chemistry and materials science. nih.govwjpmr.com Among the various isomers, 1,3,4-oxadiazoles are commonly synthesized from the cyclodehydration of diacylhydrazines or by the oxidation of acylhydrazones. A versatile method involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov

To utilize this compound as a building block, it would first be transformed into the corresponding carboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid. This can be accomplished via a Sandmeyer reaction, where the diazonium salt of the aniline is treated with a cyanide source, followed by hydrolysis of the resulting nitrile. The benzoic acid can then be converted to its acid hydrazide. Condensation of this hydrazide with various aromatic or aliphatic carboxylic acids, followed by cyclodehydration, affords a range of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives. nih.govresearchgate.net

The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group. nih.govbeilstein-journals.org A primary method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, such as sodium azide. researchgate.netorganic-chemistry.org

The synthesis of tetrazole derivatives from this compound begins with the conversion of the aniline's amino group into a nitrile. This is readily achieved through the Sandmeyer reaction, where the diazonium salt formed from the aniline is reacted with a copper(I) cyanide. The resulting 3-methoxy-4-(2,2,2-trifluoroethoxy)benzonitrile (B7807729) is then subjected to a cycloaddition reaction with sodium azide, often catalyzed by a Lewis acid like zinc chloride or in the presence of an ammonium (B1175870) salt, to yield 5-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]-1H-tetrazole. rug.nl

The nih.govnih.govnih.govtriazolo[4,3-a]pyridine core is a fused heterocyclic system present in a number of biologically active compounds. researchgate.net A common synthetic route to this scaffold is the oxidative cyclization of N-(arylmethylideneamino)pyridin-2-amines (hydrazones), which are formed by the condensation of 2-hydrazinopyridine (B147025) with an appropriate aldehyde. mdpi.comresearchgate.net

For this application, this compound must first be converted into the corresponding aldehyde, 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde. This transformation can be accomplished through various methods, such as the Reimer-Tiemann or Vilsmeier-Haack reactions, or by oxidation of a benzyl (B1604629) alcohol derived from the aniline. The resulting aldehyde is then condensed with 2-hydrazinopyridine to form the key hydrazone intermediate. Subsequent oxidative cyclization, using an oxidant such as sodium hypochlorite, yields the final product, 3-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]- nih.govnih.govnih.govtriazolo[4,3-a]pyridine. researchgate.net

| Functionalized Intermediate | Target Heterocycle | General Reaction Type |

| 3-Methoxy-4-(2,2,2-trifluoroethoxy)acetophenone | Pyrazoline / Isoxazole | Claisen-Schmidt condensation followed by cyclization |

| 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzoyl hydrazide | 1,3,4-Oxadiazole | Condensation with a carboxylic acid and cyclodehydration |

| 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzonitrile | 1H-Tetrazole | [3+2] Cycloaddition with an azide source |

| 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde | nih.govnih.govnih.govTriazolo[4,3-a]pyridine | Condensation with 2-hydrazinopyridine and oxidative cyclization |

Role in the Assembly of Fluorinated Small Molecules

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and drug discovery. Fluorine and fluorine-containing groups, such as the trifluoroethoxy moiety in the subject compound, can significantly enhance the pharmacological properties of a molecule. These enhancements may include increased metabolic stability, improved binding affinity to biological targets, and better bioavailability.

This compound serves as a key building block for introducing this fluorinated ether group into new chemical entities. The primary amino group allows for its direct integration into heterocyclic ring systems, which are common scaffolds in pharmaceuticals. For instance, anilines are frequently used as starting materials in the synthesis of quinolines, benzodiazepines, and other nitrogen-containing heterocycles. By using this specific aniline, chemists can create novel fluorinated analogues of known bioactive molecules, potentially leading to the development of new therapeutic agents.

Key Synthetic Transformations:

| Reaction Type | Reagents/Conditions | Resulting Structure |

| Heterocycle Formation | Condensation with 1,3-dicarbonyls, etc. | Forms core of various heterocyclic systems |

| Amide Coupling | Acyl chlorides, carboxylic acids | Links the aniline to other molecular fragments |

| N-Alkylation | Alkyl halides | Modifies the amino group for further functionalization |

Utilization in the Synthesis of Functional Organic Materials

Beyond pharmaceuticals, fluorinated organic compounds are integral to the development of advanced functional materials, including high-performance polymers and liquid crystals. The unique electronic properties and stability conferred by fluorine make these materials suitable for applications in electronics, optics, and aerospace.

The structure of this compound makes it a candidate monomer or precursor for the synthesis of specialized polymers. The aniline functionality can be used for polymerization reactions, such as the formation of polyanilines. Polyanilines are a class of conducting polymers with applications in sensors, antistatic coatings, and electronic devices. Incorporating the trifluoroethoxy group into the polymer backbone can modify its electronic properties, solubility, and thermal stability. These modifications allow for the fine-tuning of the material's performance for specific technological applications.

Research into new aniline derivatives for polymerization aims to control the properties of the resulting polymers. The steric and electronic effects of substituents on the aniline monomer can influence the morphology, conductivity, and processability of the final polymeric material. While specific research detailing the polymerization of this compound is not widely published, its potential as a monomer for creating new functional polymers is based on the established principles of aniline polymerization.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the spectra of different nuclei and their interactions, a complete and unambiguous assignment of the molecular structure can be achieved.

The ¹H NMR spectrum of 3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline provides specific information about the chemical environment of each proton. The aromatic region is expected to show signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. jove.com The proton ortho to the amino group (H-6) would likely appear as a doublet, coupled to H-5. The proton ortho to the methoxy (B1213986) group (H-2) would also be a doublet, coupled to H-5. The proton at the H-5 position, flanked by two other protons, would appear as a doublet of doublets.

The methoxy group (-OCH₃) protons are expected to produce a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The two protons of the ethoxy methylene (B1212753) group (-OCH₂CF₃) are anticipated to appear as a quartet due to coupling with the three adjacent fluorine atoms (³JHF). The amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-2 | 6.8 - 7.2 | d | ~2-3 (⁴JHH) |

| Aromatic H-5 | 6.7 - 7.0 | dd | ~8-9 (³JHH), ~2-3 (⁴JHH) |

| Aromatic H-6 | 6.6 - 6.9 | d | ~8-9 (³JHH) |

| -NH₂ | 3.5 - 4.5 | br s | - |

| -OCH₂CF₃ | 4.2 - 4.5 | q | ~8-9 (³JHF) |

| -OCH₃ | 3.8 - 4.0 | s | - |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. For this compound, nine distinct signals are expected. The carbons of the benzene ring typically resonate between δ 110-160 ppm. tandfonline.com The carbon atom attached to the nitrogen (C-1) and the carbons attached to the oxygen atoms (C-3, C-4) are expected to be the most downfield among the aromatic signals. The carbon of the methoxy group (-OCH₃) is typically found around δ 55-60 ppm. researchgate.net The methylene carbon of the trifluoroethoxy group (-OCH₂) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The trifluoromethyl carbon (-CF₃) will also be a quartet due to the same coupling but will be significantly downfield. mnstate.edu

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupled) |

| C-1 (C-NH₂) | 140 - 145 | s |

| C-2 | 100 - 105 | s |

| C-3 (C-OCH₃) | 148 - 153 | s |

| C-4 (C-OCH₂CF₃) | 145 - 150 | s |

| C-5 | 115 - 120 | s |

| C-6 | 105 - 110 | s |

| -OCH₃ | 55 - 60 | s |

| -OCH₂CF₃ | 65 - 70 | q |

| -CF₃ | 120 - 125 | q |

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of complex structures.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this molecule, cross-peaks would be observed between the adjacent aromatic protons (H-5 with H-2 and H-6), confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com This allows for the unambiguous assignment of protonated carbons, such as linking the aromatic proton signals to their respective carbon signals and confirming the assignments for the methoxy and methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. youtube.com It is particularly crucial for identifying quaternary (non-protonated) carbons. For instance, correlations from the methoxy protons (-OCH₃) to the C-3 carbon, and from the methylene protons (-OCH₂CF₃) to the C-4 carbon would confirm the positions of the ether linkages.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.org A DEPT-135 experiment would show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This would help confirm the assignments of the methoxy, methylene, and aromatic CH carbons. mnstate.edu

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope. thermofisher.com The trifluoroethoxy group in the target molecule is expected to exhibit a single resonance in the ¹⁹F NMR spectrum. This signal would appear as a triplet, due to coupling with the two adjacent methylene protons (³JHF). The chemical shift would be characteristic of a CF₃ group attached to an oxygen atom. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). For this compound (C₉H₁₀F₃NO₂), the expected exact mass for the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value. This comparison confirms the molecular formula and rules out other potential structures with the same nominal mass. Analysis of the fragmentation pattern can also provide structural information, such as the loss of the trifluoromethyl group or the methoxy group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.nettandfonline.com

Key expected vibrational modes for this compound include:

N-H Stretching : The primary amine group (-NH₂) will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and ethoxy groups will be observed just below 3000 cm⁻¹.

C=C Stretching : Aromatic ring stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching : Asymmetric and symmetric stretching of the aryl-ether and alkyl-ether C-O bonds will result in strong absorptions in the 1000-1300 cm⁻¹ range.

C-F Stretching : The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic (-OCH₃, -OCH₂) | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ether (-O-) | C-O Stretch | 1000 - 1300 | Strong |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1350 | Very Strong |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.

The primary amine (-NH₂) group of the aniline (B41778) moiety typically shows two distinct bands for N-H stretching vibrations. researchgate.net For aniline itself, these peaks appear around 3433 cm⁻¹ and 3355 cm⁻¹. researchgate.net The N-H bending vibration is expected around 1605 cm⁻¹. researchgate.net The aromatic ring will produce C-H stretching vibrations, generally observed above 3000 cm⁻¹, and C=C stretching vibrations within the 1400-1600 cm⁻¹ range.

The methoxy (-OCH₃) group will contribute C-H stretching vibrations, while the C-O stretching of the aryl ether linkage is also anticipated. The trifluoroethoxy group introduces strong, characteristic absorption bands due to the C-F bonds. The C-F stretching vibrations are typically very intense and appear in the 1000-1400 cm⁻¹ region. The presence of the -CF₃ group will likely result in prominent peaks within this range.

Based on data from related substituted anilines, the predicted vibrational frequencies for this compound are summarized below. researchgate.netscispace.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | -NH₂ (Amine) | 3300 - 3500 |

| C-H Aromatic Stretch | Aromatic Ring | 3000 - 3100 |

| C-H Aliphatic Stretch | -OCH₃, -OCH₂ | 2850 - 3000 |

| N-H Bending | -NH₂ (Amine) | 1590 - 1650 |

| C=C Aromatic Ring Stretch | Aromatic Ring | 1400 - 1600 |

| C-F Stretch | -CF₃ | 1000 - 1400 (Strong) |

| C-O-C Asymmetric Stretch | Aryl Ether | 1200 - 1275 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FTIR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds.

For this compound, the FT-Raman spectrum would be particularly useful for characterizing the aromatic ring's C=C stretching vibrations, which are often strong in Raman spectra. The symmetric vibrations of the substituted benzene ring are expected to be prominent. Studies on similar molecules like 3-methoxyaniline have utilized FT-Raman to assign fundamental vibrations. researchgate.net The spectrum for the title compound is predicted to show significant peaks corresponding to the aromatic backbone and the symmetric vibrations of the substituent groups. The C-F vibrations, while strong in FTIR, may show weaker intensity in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH₂ (Amine) | 3300 - 3500 |

| C-H Aromatic Stretch | Aromatic Ring | 3000 - 3100 |

| Ring Breathing Mode | Aromatic Ring | ~1000 |

| C=C Aromatic Ring Stretch | Aromatic Ring | 1550 - 1620 (Strong) |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in this region, and the parts of a molecule responsible for this absorption are called chromophores. libretexts.org

The aniline core of this compound is the primary chromophore. The absorption of UV radiation in organic molecules like this is restricted to functional groups containing valence electrons of low excitation energy. shu.ac.uk The expected electronic transitions are primarily π → π* and n → π*. libretexts.org

π → π Transitions: These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π orbital. They are characteristic of the aromatic benzene ring and typically result in strong absorption bands. shu.ac.uk

n → π Transitions: These transitions involve exciting a non-bonding electron (from the nitrogen of the amine group or the oxygens of the ether groups) to an antibonding π orbital of the aromatic ring. youtube.com These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

The methoxy and trifluoroethoxy substituents act as auxochromes, which are groups that modify the absorption of the chromophore. These electron-donating groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted aniline, due to the extension of the conjugated system through resonance.

| Electronic Transition | Orbitals Involved | Responsible Moiety | Expected Characteristics |

|---|---|---|---|

| π → π | Bonding π to Antibonding π | Aromatic Ring | High Molar Absorptivity |

| n → π | Non-bonding (N, O) to Antibonding π | Amine, Ether, Aromatic Ring | Low Molar Absorptivity |

X-ray Crystallographic Analysis of Related Compounds and Derivatives for Solid-State Structure

While specific crystallographic data for this compound is not available, analysis of closely related structures provides significant insight into its likely solid-state conformation, molecular packing, and intermolecular interactions. X-ray crystallography determines the precise arrangement of atoms in a crystal lattice.

For example, the crystal structure of a similar compound, 4-Methoxy-3-(trifluoromethyl)aniline, has been determined. nih.gov In this molecule, the crystal structure is stabilized by intermolecular hydrogen-bonding interactions, specifically N—H⋯F and N—H⋯N bonds. nih.gov The presence of both a hydrogen bond donor (-NH₂) and potential acceptors (fluorine and oxygen atoms) in this compound suggests that hydrogen bonding will be a dominant force in its crystal packing.

It is highly probable that the crystal structure of the title compound would feature similar N—H⋯F or N—H⋯O hydrogen bonds, creating a stable, three-dimensional network. Analysis of such a structure would reveal key parameters like bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

The crystallographic data for the related compound 4-Methoxy-3-(trifluoromethyl)aniline is presented below. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈F₃NO |

| Crystal System | Orthorhombic |

| Space Group | Not specified in abstract |

| a (Å) | 5.4140 (11) |

| b (Å) | 14.880 (3) |

| c (Å) | 21.304 (4) |

| V (ų) | 1716.3 (6) |

| Z | 8 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic makeup and resultant properties of a molecule. These methods solve the Schrödinger equation for the given molecular system, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.net

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the equilibrium geometry of 3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline. researchgate.netresearchgate.net This process determines the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The correlation between theoretical and experimental data for similar molecules has often been found to be in good agreement. nih.gov

Vibrational Analysis: Once the geometry is optimized, a vibrational frequency analysis is typically performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies of its fundamental vibrational modes. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the presence of specific functional groups. scispace.com For instance, calculations can identify the characteristic stretching and bending frequencies associated with the N-H bonds of the amine group, the C-O-C linkages of the methoxy (B1213986) and trifluoroethoxy groups, and the vibrations of the benzene (B151609) ring.

| Parameter | Description | Calculated Value |

|---|---|---|

| Bond Length (C-N) | Length of the bond between the aniline (B41778) nitrogen and the aromatic ring. | [Data not available in search results] |

| Bond Angle (C-O-C) | Angle of the ether linkage in the methoxy group. | [Data not available in search results] |

| Dihedral Angle | Torsion angle defining the orientation of the trifluoroethoxy group relative to the ring. | [Data not available in search results] |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. materialsciencejournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap suggests the molecule is more reactive. nih.gov

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures resistance to change in electron distribution.

Electronegativity (χ = (I + A) / 2): The power to attract electrons.

Electrophilicity Index (ω = χ² / 2η): A measure of a molecule's ability to act as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group due to their electron-donating nature, while the LUMO may be distributed across the aromatic system. nih.govthaiscience.info

| Descriptor | Formula | Significance | Calculated Value (eV) |

|---|---|---|---|

| EHOMO | - | Electron-donating ability | [Data not available in search results] |

| ELUMO | - | Electron-accepting ability | [Data not available in search results] |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | [Data not available in search results] |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation | [Data not available in search results] |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. wikipedia.orgq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that represent core electrons, lone pairs, and bonds. wisc.edu

For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the aromatic ring, a phenomenon responsible for the electron-donating character of the amino group.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a real physical property that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It is an excellent tool for predicting the sites of electrophilic and nucleophilic attack. nih.govresearchgate.net

The MEP map is color-coded to visualize different potential regions:

Red/Yellow: Regions of negative potential, rich in electrons. These are the most likely sites for an electrophilic attack (e.g., near lone pairs of oxygen or nitrogen atoms). researchgate.net

Blue: Regions of positive potential, electron-deficient. These are the most likely sites for a nucleophilic attack (e.g., around hydrogen atoms, particularly those attached to heteroatoms). researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy and trifluoroethoxy groups and the nitrogen atom of the amine group. Positive potential would be expected around the amine hydrogens and the aromatic hydrogens.

Calculation of Thermochemical Properties

Computational methods can also be used to predict the thermochemical properties of a molecule at different temperatures. These properties, including enthalpy (H), entropy (S), and Gibbs free energy (G), are calculated based on the vibrational analysis and are crucial for understanding the thermodynamics of reactions involving the compound. researchgate.net Properties such as heat capacity (Cv) and zero-point vibrational energy (ZPVE) are also obtained from these calculations.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate.

For a molecule like this compound, computational studies could be employed to investigate various reactions, such as electrophilic aromatic substitution. These studies would involve optimizing the geometry of the transition state and using frequency calculations to confirm its nature (i.e., having exactly one imaginary frequency). This analysis provides a deep, mechanistic understanding of how the molecule reacts. researchgate.net

Structure Reactivity and Structure Application Relationships of 3 Methoxy 4 2,2,2 Trifluoroethoxy Aniline Derivatives

Systematic Studies on the Impact of Substituent Modifications

No systematic studies on the impact of modifying substituents on the 3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline scaffold were identified in the public domain. Research on other aniline (B41778) derivatives shows that the nature and position of substituents significantly influence their chemical properties and biological activities. For instance, studies on N-benzoyl-N'-phenylthiourea compounds have demonstrated that steric, lipophilic, and electronic parameters of substituents play a crucial role in their potential antiviral activity. ubaya.ac.id Similarly, research on other substituted anilines highlights the predictable effects of electron-donating or electron-withdrawing groups on the reactivity of the aniline ring. wur.nl However, specific studies applying these principles to this compound are not available.

Correlation of Structural Parameters with Chemical Reactivity Profiles

Detailed correlations between the structural parameters (such as bond lengths, bond angles, and dihedral angles) of this compound and its chemical reactivity are not documented in available research. For comparison, crystallographic studies on related molecules like 4-Methoxy-3-(trifluoromethyl)aniline have provided precise data on their molecular geometry, revealing, for example, the inclination of the methoxy (B1213986) group relative to the benzene (B151609) ring plane. nih.gov Such data is foundational for understanding how a compound's three-dimensional structure influences its interactions and reactivity, but equivalent information for the title compound is absent.

Electronic and Steric Effects of the Trifluoroethoxy Group

The electronic and steric effects of the 2,2,2-trifluoroethoxy group on the aniline ring of this specific molecule have not been explicitly studied. Generally, the trifluoroethoxy group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (an inductive effect). This would be expected to decrease the basicity of the aniline nitrogen and influence the regioselectivity of electrophilic aromatic substitution reactions. rsc.org Sterically, the trifluoroethoxy group is bulkier than a methoxy or ethoxy group, which could hinder reactions at the adjacent position on the aromatic ring. nih.gov While these are general principles, specific quantitative data or comparative studies involving this compound are not present in the surveyed literature.

Influence of Molecular Architecture on Synthetic Utility

The influence of the molecular architecture of this compound on its synthetic utility is largely inferred from its classification as an organic building block by chemical suppliers. moldb.com Aniline derivatives are versatile intermediates in the synthesis of pharmaceuticals and materials. For example, 4-(Trifluoromethoxy)aniline is used in the synthesis of anticancer agents and liquid crystals. chemicalbook.com The presence of methoxy, trifluoroethoxy, and amine functional groups on the same scaffold suggests potential for a variety of chemical transformations. However, specific examples of its application in the synthesis of more complex molecules are not detailed in published research. Studies on similar compounds, such as 3-Fluoro-4-(methoxy-D3)aniline, indicate utility as building blocks for complex heterocyclic compounds with potential therapeutic applications.

Patent Literature and Industrial Significance

Review of Key Patents Citing 3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline

A review of patent literature reveals several key documents that cite this compound as a critical starting material or intermediate. These patents primarily focus on the development of new therapeutic agents.

One of the most prominent patents is WO2005082858A1 , and its United States equivalent US7307174B2 . These patents disclose the preparation of quinoline (B57606) derivatives that are potent and selective inhibitors of phosphodiesterase type 4 (PDE4) and are intended for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is described as a key intermediate in the synthesis of these quinoline compounds.

Another significant patent, WO2013143505A1 , describes the preparation of pyrazole (B372694) derivatives that act as fungicides. In this patent, this compound is used to synthesize N-(3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl)-hydrazine, a precursor to the final pyrazole compounds.

Interactive Table of Key Patents

| Patent Number | Title | Applicant | Therapeutic Area/Application | Role of this compound |

| WO2005082858A1 | Preparation of quinoline derivatives for the treatment of respiratory diseases | CHIESI FARMACEUTICI S.p.A. | Respiratory Diseases (PDE4 Inhibitors) | Key intermediate |

| US7307174B2 | Preparation of quinoline derivatives for the treatment of respiratory diseases | CHIESI FARMACEUTICI S.p.A. | Respiratory Diseases (PDE4 Inhibitors) | Key intermediate |

| WO2013143505A1 | Process for the preparation of pyrazole derivatives | SYNGENTA PARTICIPATIONS AG | Fungicides | Intermediate for precursor synthesis |

Analysis of Patented Synthetic Processes and Applications as an Intermediate

The patented synthetic processes involving this compound demonstrate its versatility as a chemical intermediate. The synthesis of the aniline (B41778) derivative itself is a multi-step process, which is then followed by its incorporation into larger, more complex molecules.

Synthesis of this compound:

The preparation of this compound, as detailed in patent WO2005082858A1, typically involves the following sequence of reactions:

Nitration: The process often starts with a commercially available substituted benzene (B151609), such as 4-hydroxy-3-methoxybenzaldehyde. This starting material undergoes nitration to introduce a nitro group onto the aromatic ring.

Etherification: The hydroxyl group is then etherified using a trifluoroethylating agent, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate, to introduce the 2,2,2-trifluoroethoxy group.

Oxidation: The aldehyde group is oxidized to a carboxylic acid.

Amidation: The carboxylic acid is converted to an amide.

Hofmann Rearrangement: The amide undergoes a Hofmann rearrangement to yield the target aniline, this compound.

An alternative final step to the Hofmann rearrangement is a Curtius or a similar rearrangement.

Application as an Intermediate:

Once synthesized, this compound serves as a key building block. In the synthesis of the quinoline derivatives described in WO2005082858A1, the aniline is reacted with a cyclopropyl (B3062369) derivative to form a key intermediate which is then cyclized to form the quinoline core.

In the context of the fungicide patent WO2013143505A1, the aniline is first converted into a hydrazine (B178648) derivative. This hydrazine is then reacted with a diketone to form the pyrazole ring, a core component of the final fungicidal molecule.

Interactive Table of Synthetic Steps

| Step | Reaction Type | Starting Material | Reagents | Product |

| 1 | Nitration | 4-hydroxy-3-methoxybenzaldehyde | Nitrating agent (e.g., nitric acid) | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde |

| 2 | Etherification | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | 2,2,2-trifluoroethyl trifluoromethanesulfonate | 3-methoxy-5-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde |

| 3 | Oxidation | 3-methoxy-5-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde | Oxidizing agent (e.g., potassium permanganate) | 3-methoxy-5-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid |

| 4 | Amidation | 3-methoxy-5-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid | Thionyl chloride, Ammonia (B1221849) | 3-methoxy-5-nitro-4-(2,2,2-trifluoroethoxy)benzamide |

| 5 | Hofmann Rearrangement | 3-methoxy-5-nitro-4-(2,2,2-trifluoroethoxy)benzamide | Bromine, Sodium hydroxide | 3-methoxy-5-nitro-4-(2,2,2-trifluoroethoxy)aniline |

| 6 | Reduction | 3-methoxy-5-nitro-4-(2,2,2-trifluoroethoxy)aniline | Reducing agent (e.g., H2/Pd/C) | This compound |

Role in the Development of New Chemical Entities

The molecular structure of this compound is of particular interest in the development of new chemical entities, especially in medicinal chemistry. The substituents on the aniline ring are believed to contribute to the pharmacokinetic and pharmacodynamic properties of the final active molecules.

The 3-methoxy group can influence the conformation of the molecule and its ability to bind to biological targets. It can also affect the metabolic stability of the compound.

The 4-(2,2,2-trifluoroethoxy) group is a lipophilic moiety that can enhance the ability of the molecule to cross cell membranes. The trifluoroethyl group is also known to be metabolically stable, which can lead to a longer duration of action for the drug.

By providing a synthetically accessible and functionally decorated aromatic amine, this compound enables the construction of complex molecular architectures. Its use as an intermediate allows for the systematic modification of the final compound's structure, which is a key aspect of the drug discovery and development process. The presence of this aniline derivative in patents for both pharmaceuticals and agrochemicals underscores its importance as a versatile building block in the creation of new and improved chemical entities.